2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid
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Overview
Description
2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid is a chemical compound belonging to the class of pyridazinones Pyridazinones are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid typically involves the cyclization of hydrazine derivatives with β-keto esters or β-diketones. The reaction conditions usually require heating in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the ring closure.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, is also being explored to make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridazinone ring, leading to the formation of various substituted pyridazinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et₃N).
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and their derivatives.
Substitution: Substituted pyridazinones.
Scientific Research Applications
2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and metabolic disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid is structurally similar to other pyridazinone derivatives, such as 2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile[_{{{CITATION{{{_2{Discovery of 2-3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin .... These compounds share the pyridazinone core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
2-(1-benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)-N'- (substituted benzylidene)aceto(propane)hydrazides
2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-(trifluoromethyl)phenyl]benzamide
Properties
IUPAC Name |
2-(6-oxo-1H-pyridazin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-5-2-1-4(7-8-5)3-6(10)11/h1-2H,3H2,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSSQLMEXIDLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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